(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13444647
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 |
| Standard InChI Key | NMPUBZIIOZLDBX-IRXDYDNUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide, reflects its stereochemistry at both the piperidine and butyramide subunits. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol. Key structural elements include:
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A piperidine ring substituted at the 3-position with a benzyl group.
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An N-methylated butyramide side chain with an additional methyl group at the 3-position and an amino group at the 2-position.
The stereochemistry is critical for its biological activity, as enantiomeric forms of similar compounds often exhibit divergent pharmacological profiles .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉N₃O | |
| Molecular Weight | 303.4 g/mol | |
| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide | |
| SMILES | CC(C)C@@HN | |
| InChIKey | NMPUBZIIOZLDBX-IRXDYDNUSA-N |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide likely follows multi-step protocols common to chiral piperidine derivatives. A plausible route involves:
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Piperidine Functionalization: Introduction of the benzyl group at the 3-position via alkylation or reductive amination.
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Amide Bond Formation: Coupling of the piperidine intermediate with a suitably protected (S)-2-amino-3,N-dimethylbutyric acid using carbodiimide-based reagents .
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Deprotection and Purification: Removal of protecting groups (e.g., Boc or Fmoc) under acidic conditions, followed by chiral chromatography to isolate the desired enantiomer.
Table 2: Key Synthetic Considerations
| Target | Potential Effect | Evidence Source |
|---|---|---|
| Butyrylcholinesterase | Competitive inhibition via piperidine stacking | |
| σ-Receptors | Modulation of neurotransmitter release |
Future Research Directions
Pharmacokinetic Studies
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ADME Properties: Investigation of oral bioavailability and blood-brain barrier penetration.
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Metabolite Identification: LC-MS studies to characterize primary and secondary metabolites.
Therapeutic Applications
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Neurodegenerative Diseases: Evaluation of cholinesterase inhibition efficacy in vivo.
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Pain Management: Screening for opioid receptor affinity and analgesic activity.
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